molecular formula C23H21N5O3S B2490650 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207039-52-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2490650
CAS RN: 1207039-52-8
M. Wt: 447.51
InChI Key: QXYQAGJPRIEOQI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures, which include various functional groups such as benzo[d][1,3]dioxole, pyrazolo[3,4-d]pyridazine, and acetamide moieties. These types of compounds are of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

Compounds with similar structures, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been synthesized through complex multi-step processes involving the coupling of various precursor molecules. These syntheses often involve the formation of key intermediates followed by reactions such as nucleophilic substitution, condensation, and cyclization (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups has been elucidated using techniques such as X-ray crystallography, revealing detailed geometries, bond lengths, and angles. These analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity and interactions (Ahmad et al., 2012).

Scientific Research Applications

Radioligand for Human A2B Adenosine Receptors

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, as MRE 2029-F20, is used as a selective antagonist ligand of A2B adenosine receptors. It shows a high affinity for human A2B receptors, making it a useful tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Synthesis of Various Heterocycles for Insecticidal Applications

This compound serves as a precursor in synthesizing a range of heterocycles, including pyrrole, pyridine, coumarin, and others, with potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for antibacterial activity, contributing to the development of new antimicrobial agents (Gullapelli, Thupurani & Brahmeshwari, 2014).

Role in Synthesizing Chemical and Pharmacological Agents

Its derivatives have been used in synthesizing various chemical and pharmacological agents, expected to possess significant activities (Al-Afaleq & Abubshait, 2001).

Development of Antimicrobial and Antioxidant Agents

Synthesis of benzodiazepines bearing benzimidazole and indole moieties, derived from this compound, show potent antimicrobial activity and good antioxidant properties (Naraboli & Biradar, 2017).

Antibacterial Agents Synthesis

The compound is utilized in synthesizing various acetamide derivatives as antibacterial agents, demonstrating its versatility in developing new antimicrobial solutions (Ramalingam, Ramesh & Sreenivasulu, 2019).

Use in Preparing Antioxidants for Base Oil

It has been used in the preparation of some benzimidazole derivatives studied as antioxidants for base stock, indicating its potential in industrial applications (Basta et al., 2017).

ACAT-1 Inhibitor Development

This compound's derivative has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, demonstrating its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-3-6-17(7-4-14)28-22-18(11-25-28)15(2)26-27-23(22)32-12-21(29)24-10-16-5-8-19-20(9-16)31-13-30-19/h3-9,11H,10,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYQAGJPRIEOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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